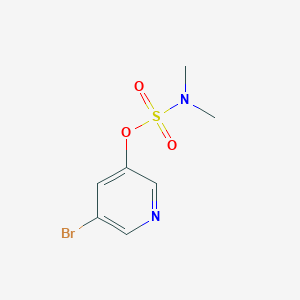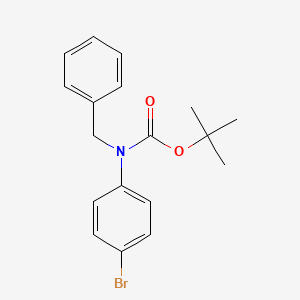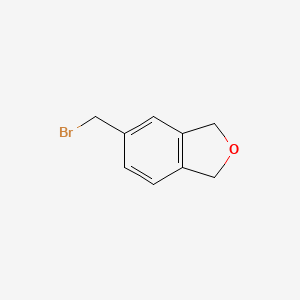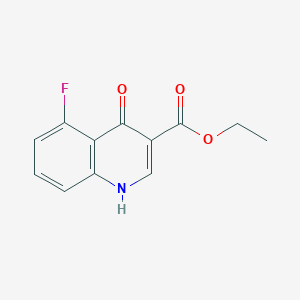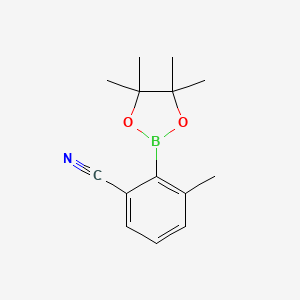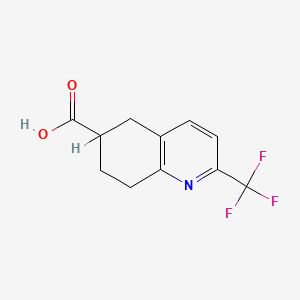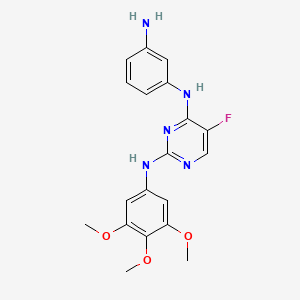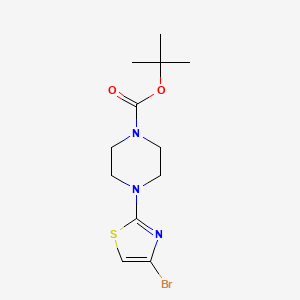
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine
Overview
Description
This compound belongs to the class of organic compounds known as n-benzylbenzamides .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, complexes have been prepared by reactions of Na2 with the corresponding 1 (4’ bromo 2’ fluorobenzyl)pyridinium bromide .Molecular Structure Analysis
The molecular formula of the compound is C11H14BrFN2 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 273.14 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized are also available .Scientific Research Applications
Radiopharmaceutical Development
A potent nonpeptide CCR1 antagonist, 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), was synthesized through a module-assisted two-step one-pot procedure. This compound shows promise in the field of radiopharmaceuticals, as it was obtained with high radiochemical and chemical purity. The synthesis involved the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative and sodium cyanoborohydride. The product's specific radioactivity and enantiomeric purity make it a potential candidate for medical imaging and diagnostic applications (Mäding et al., 2006).
Antimycobacterial Research
Novel phthalazinyl derivatives, which include a 1-(4-bromo-2-fluorobenzyl)-4-methylpiperazine structure, were synthesized and evaluated for their in vitro and in vivo antimycobacterial activities. One particular compound demonstrated significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains, and showed potential as an inhibitor of the Mycobacterium tuberculosis isocitrate lyase enzyme. These findings indicate the relevance of this chemical structure in developing antimycobacterial agents (Sriram et al., 2009).
Synthesis of HIV-1 Integrase Inhibitors
The synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, a key intermediate in the synthesis of 7-benzylnaphthyridinones and related HIV-1 integrase inhibitors, was described. The process involved a series of steps starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, highlighting the significance of the 1-(4-bromo-2-fluorobenzyl)-4-methylpiperazine structure in the synthesis of compounds targeting HIV-1 integrase (Boros et al., 2007).
Antimicrobial and Antioxidant Applications
A series of 1-(4-bromo-2-fluorobenzyl)-4-methylpiperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The compounds displayed significant activities, suggesting their potential in medical applications targeting diabetes, microbial infections, and oxidative stress (Menteşe et al., 2015).
Unconventional Reaction Mechanisms
Research into the synthesis of certain benzimidazole derivatives revealed an unusual reaction mechanism involving a 1-(4-fluorobenzyl)-4-methylpiperazine structure. This unexpected reaction pathway highlights the compound's potential for unique chemical reactivity and could pave the way for novel synthetic routes in organic chemistry (Jha, 2005).
Safety And Hazards
properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZQXCNCHHJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)


